C5aR-IN-2
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Overview
Description
C5aR-IN-2 is a compound that acts as an antagonist to the complement component 5a receptor. The complement system is a crucial part of the innate immune response, and the complement component 5a receptor plays a significant role in mediating inflammatory responses. By inhibiting this receptor, this compound can modulate immune responses and has potential therapeutic applications in treating various inflammatory and autoimmune diseases .
Preparation Methods
The synthesis of C5aR-IN-2 involves several steps, including the preparation of intermediates and the final compound. The synthetic route typically starts with the preparation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final compound .
Chemical Reactions Analysis
C5aR-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and selectivity of these reactions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
C5aR-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the complement system and its role in immune responses. In biology, it helps researchers understand the molecular mechanisms underlying inflammation and immune regulation. In medicine, this compound is being investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis, asthma, and sepsis. In industry, it may be used in the development of new drugs and therapeutic agents targeting the complement system .
Mechanism of Action
C5aR-IN-2 exerts its effects by binding to the complement component 5a receptor and inhibiting its activation. This inhibition prevents the receptor from mediating inflammatory responses, thereby reducing inflammation and immune activation. The molecular targets of this compound include the complement component 5a receptor and associated signaling pathways, such as the G protein-coupled receptor signaling pathway. By modulating these pathways, this compound can effectively regulate immune responses and provide therapeutic benefits .
Comparison with Similar Compounds
C5aR-IN-2 is unique in its ability to selectively inhibit the complement component 5a receptor. Similar compounds include other complement receptor antagonists, such as PMX53 and Acteoside. PMX53 is a cyclic hexapeptide that also targets the complement component 5a receptor, while Acteoside is a natural compound with inhibitory effects on the same receptor. Compared to these compounds, this compound may offer distinct advantages in terms of potency, selectivity, and therapeutic potential .
Properties
Molecular Formula |
C36H40FN5O2 |
---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
(2R,3S,4aR,7aR)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-(1-methylindazol-5-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C36H40FN5O2/c1-22-7-5-11-30(37)33(22)36(44)42-32-12-6-8-24(32)20-29(35(43)40-28-17-18-31-25(19-28)21-38-41(31)2)34(42)23-13-15-27(16-14-23)39-26-9-3-4-10-26/h5,7,11,13-19,21,24,26,29,32,34,39H,3-4,6,8-10,12,20H2,1-2H3,(H,40,43)/t24-,29+,32-,34+/m1/s1 |
InChI Key |
SEZIDNKKSXZISP-VOZHPAJJSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
Origin of Product |
United States |
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